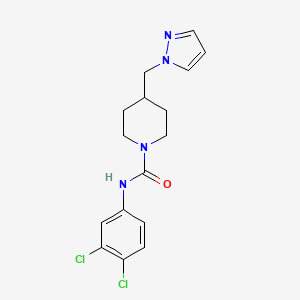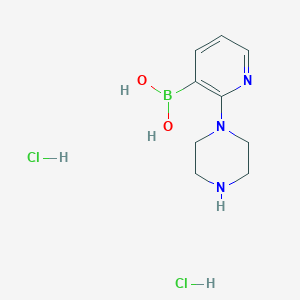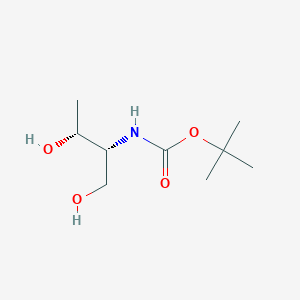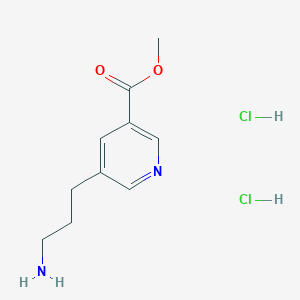![molecular formula C20H20N2O3S2 B2404111 (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-69-2](/img/structure/B2404111.png)
(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a cyano group, an acrylamido group, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The structure of this compound, based on its name, suggests that it has a complex, multi-ring system. The thiophene rings could contribute to the compound’s stability and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the cyano group could undergo reactions like reduction, while the acrylamido group could participate in various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple rings and a cyano group could impact its polarity, solubility, and stability .Scientific Research Applications
Anti-Rheumatic Potential
- Study Findings: A related compound, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, showed significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014).
Antitumor Activity
- Study Findings: Various derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound structurally similar to the one , have been synthesized and evaluated for their antitumor activities. Many of these compounds showed high inhibitory effects against human cancer cell lines (Shams et al., 2010).
Synthesis of Heterocyclic Compounds
- Study Findings: Novel syntheses of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes, which have potential applications in medicinal chemistry, have been achieved using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Sabnis & Rangnekar, 1992).
Potential in Polymerization and Dye Synthesis
- Study Findings: Compounds like Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been used in free radical polymerization and studied for their potential as disperse dyes. Their properties such as thermal stability and biological activity have been investigated (Elsabee et al., 2011).
Antibacterial Activity
- Study Findings: Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with a similar core structure, was used as a building block for synthesizing new heterocycles that displayed potent antibacterial activity against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with thiophene and cyano groups have been used as sensitizers in dye-sensitized solar cells and as semiconductors in unipolar n-channel field-effect transistors .
Mode of Action
The compound’s mode of action is likely related to its electronic properties. The presence of electron-withdrawing cyano groups leads to π-electron depletion along the conjugated skeleton .
Biochemical Pathways
Similar compounds have been shown to influence the energy levels in dye-sensitized solar cells and field-effect transistors .
Result of Action
The result of the compound’s action is likely related to its electronic properties. The incorporation of electron-withdrawing cyano groups leads to π-electron depletion along the conjugated skeleton . This results in lower frontier orbital energy levels, facilitating electron injection and blocking hole accumulation effectively .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, in the context of dye-sensitized solar cells and field-effect transistors, the performance of similar compounds can be affected by factors such as light intensity, temperature, and the presence of other materials .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-25-20(24)17-15-7-6-12(2)9-16(15)27-19(17)22-18(23)13(11-21)10-14-5-4-8-26-14/h4-5,8,10,12H,3,6-7,9H2,1-2H3,(H,22,23)/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSFUMMADJVWFY-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=CS3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)
![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2404038.png)

![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404046.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)
